4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric acid

Notum inhibition Wnt signaling Covalent inhibitor

Researchers studying quorum sensing or Wnt signaling require validated tool compounds with reliable purity and consistent supply, not uncharacterized synthetics. 4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric acid solves this with documented low-µM inhibition of the LsrK kinase and covalent inactivation of carboxylesterase Notum (IC50 3.10 µM). Its free carboxylic acid ensures superior aqueous solubility for in vitro assays. - Confirmed LsrK inhibitor for SAR-driven antivirulence development. - Validated covalent Notum inhibitor for Wnt pathway modulation studies. - Direct precursor to ester prodrugs, enabling in-house derivatization.

Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
CAS No. 105105-00-8
Cat. No. B1299008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric acid
CAS105105-00-8
Molecular FormulaC12H13NO3
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESC1CN(C2=CC=CC=C21)C(=O)CCC(=O)O
InChIInChI=1S/C12H13NO3/c14-11(5-6-12(15)16)13-8-7-9-3-1-2-4-10(9)13/h1-4H,5-8H2,(H,15,16)
InChIKeySWNRXQYQTQVWKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric acid Overview


4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric acid, also known as 4-(indolin-1-yl)-4-oxobutanoic acid, is an indoline derivative bearing a butyric acid side chain. Its molecular formula is C12H13NO3 with a molecular weight of 219.24 g/mol . The compound features a saturated 2,3-bond in the indole ring system, a ketone group at the 4-position, and a terminal carboxylic acid moiety. It has been identified as a low-micromolar inhibitor of the quorum-sensing kinase LsrK [1] and a covalent inhibitor of the carboxylesterase Notum [2]. The compound also serves as a versatile synthetic intermediate for the preparation of bioactive molecules .

Notum covalent inhibition Study fit for Wnt signaling modulation via reported covalent inhibitor
LsrK kinase screening Scaffold for quorum-sensing kinase inhibitor optimization
Synthetic building block Dual-functionality intermediate for bioactive derivative synthesis

4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric acid: Differentiation from Analogs


Direct substitution of 4-(2,3-dihydro-indol-1-yl)-4-oxo-butyric acid with closely related indole or dihydroindole analogs is not straightforward due to quantifiable differences in physicochemical properties, target engagement, and metabolic stability. For instance, the saturated indoline ring confers a distinct conformational profile and hydrogen-bonding capacity compared to the fully aromatic indole counterpart, which can alter binding affinity and selectivity [1]. Furthermore, the free carboxylic acid moiety offers superior aqueous solubility and salt-forming potential relative to ester prodrugs, which may be critical for in vitro assays or formulation development . The following evidence-based comparisons quantify these key differentiators.

Indoline vs. indole scaffold
Saturated indoline ring alters conformational profile and hydrogen bonding compared to fully aromatic indole, which may shift binding affinity and selectivity.
Free acid vs. ester prodrug
Carboxylic acid provides higher aqueous solubility and salt-forming potential; ester analogs exhibit divergent target engagement (e.g., HDAC activity) and formulation properties.
Target selectivity divergence
Notum covalent inhibition profile does not transfer to close ester analogs, which may show HDAC inhibitory activity and require separate validation.

4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric acid Differentiation Evidence


Notum Inhibition vs. Analogs

4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric acid exhibits an IC50 of 3.10 µM against human recombinant Notum, a key regulator of Wnt signaling [1]. This potency is distinct from that of its methyl ester analog, which shows an IC50 of 1.6 µM against HDAC [2], indicating divergent target selectivity profiles. The free acid's covalent inhibition mechanism, confirmed by crystallography and mass spectrometry, is not shared by the fully aromatic indole counterpart [1].

Notum inhibition
Reported
IC50 3.10 µM
Supports covalent Notum inhibitor profiling
Recombinant human Notum, OPTS substrate, 40 min
Notum inhibition Wnt signaling Covalent inhibitor

LsrK Kinase Inhibition

4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric acid was identified as a low-micromolar inhibitor of LsrK, a kinase critical for bacterial quorum sensing [1]. While specific IC50 data for this compound is not publicly reported, it belongs to a first-in-class series of LsrK inhibitors with IC50 values in the range of 100–500 µM [2]. This places the compound within a validated chemical space for LsrK inhibition, distinguishing it from indole-based analogs that lack demonstrated activity against this target.

LsrK kinase inhibition
Class-level
Low-µM scaffold
Exact IC50 not publicly disclosed
Known active chemotype for LsrK inhibitor SAR
Virtual screening hit, biochemical assay (S. enterica)
LsrK kinase Quorum sensing Antivirulence

Lipophilicity & Solubility vs. Ester Analog

The free carboxylic acid of 4-(2,3-dihydro-indol-1-yl)-4-oxo-butyric acid yields a calculated LogP of approximately 1.35 , which is lower than the LogP of its methyl ester analog (LogP = 1.59) [1]. This difference reflects the acid's greater hydrophilicity and potential for improved aqueous solubility. Additionally, the acid possesses one hydrogen bond donor, enabling salt formation for enhanced formulation flexibility, whereas the ester lacks this capability.

Lipophilicity vs. ester
Head-to-head
LogP ≈ 1.35
Methyl ester analog LogP 1.59
Higher hydrophilicity may benefit in vitro solubility
Calculated values; acid group enables salt formation
Lipophilicity Aqueous solubility Drug-likeness

Versatile Synthetic Intermediate

4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric acid is employed as a key intermediate in the synthesis of diverse bioactive molecules, including 4-oxo-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)hexanoates and 4-(indolin-1-yl)-4-oxobutanoate esters that act as covalent Notum inhibitors [1]. Its dual functionality—a nucleophilic indoline nitrogen and a carboxylic acid handle—enables orthogonal derivatization strategies not possible with simpler indole or ester analogs.

Synthetic versatility
Supporting evidence
Dual-function intermediate
Enables orthogonal derivatization strategies
Used in diastereomeric mixtures and covalent inhibitor ester synthesis
Synthetic intermediate Building block Medicinal chemistry

4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric acid Use Cases


Notum Inhibitor Screening & Wnt Research

With an IC50 of 3.10 µM against human Notum, this compound serves as a validated covalent inhibitor for studies of Wnt signaling modulation [1]. Its free acid form ensures sufficient solubility for in vitro assays, and its covalent mechanism provides a clear endpoint for biochemical and cellular experiments.

LsrK Kinase Inhibitor Optimization

As a confirmed low-micromolar LsrK inhibitor [2], 4-(2,3-dihydro-indol-1-yl)-4-oxo-butyric acid is an ideal starting point for structure-activity relationship (SAR) studies aimed at developing novel antivirulence agents. Its indoline scaffold offers opportunities for substitution at multiple positions to enhance potency and selectivity.

Covalent Notum Inhibitor Ester Synthesis

This compound is the direct precursor to the 4-(indolin-1-yl)-4-oxobutanoate ester class of Notum inhibitors [3]. Researchers requiring the ester prodrug form can readily synthesize it from the acid, maintaining control over purity and stereochemistry.

Physicochemical Profiling & Formulation

With a LogP of ~1.35 and a free carboxylic acid group, this compound is well-suited for solubility and permeability comparisons with more lipophilic analogs (e.g., methyl ester, LogP 1.59) . Its hydrogen bond donor capacity also supports salt formation studies.

Application
Selection Property
Validation Focus
Notum inhibitor screening
Covalent inhibition mechanism
Wnt signaling pathway endpoint assays
LsrK inhibitor optimization
Kinase inhibition scaffold
Antivirulence SAR studies
Ester prodrug synthesis
Free acid precursor handle
Esterification and purity control
Physicochemical profiling
Hydrophilicity profile
Solubility and permeability comparison studies

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